

An In-depth Technical Guide to the Physical and Chemical Properties of Methanedithiol

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Compound of Interest

Compound Name: *Methanedithiol*

Cat. No.: *B1605606*

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Abstract

Methanedithiol (CH_4S_2), also known as dimercaptomethane, is the simplest geminal dithiol. This organosulfur compound, featuring two thiol groups attached to a single carbon atom, is a volatile and pungent liquid. While not as extensively studied as its monothiol counterpart, methanethiol, understanding its physical and chemical properties is crucial for its application in organic synthesis and for assessing its toxicological profile. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of **methanedithiol**, including detailed (where available) or representative experimental protocols and safety considerations. All quantitative data is summarized in structured tables for ease of reference, and key processes are visualized using Graphviz diagrams.

Physical Properties

Methanedithiol is a colorless liquid with a strong, unpleasant odor characteristic of many low molecular weight thiols. Its physical properties are summarized in the table below. It is important to note that some of the reported values in the literature show slight variations.

Table 1: Physical Properties of **Methanedithiol**

Property	Value	Reference(s)
Molecular Formula	CH ₄ S ₂	[1]
Molecular Weight	80.17 g/mol	[1]
Appearance	Colorless liquid	[1]
Odor	Pungent	[1]
Boiling Point	58 °C (136 °F; 331 K)	[1]
Density	0.827 - 0.831 g/cm ³	[1]
Refractive Index (n _D)	1.581	[1]
Solubility in Water	Soluble	[1]
Solubility in Organic Solvents	Soluble in ethanol.	[1]
Predicted pKa (Strongest Acidic)	9.42	[2]

Chemical Properties and Reactivity

Methanedithiol exhibits reactivity characteristic of thiols, including acidity, nucleophilicity, and susceptibility to oxidation.

Acidity

The thiol protons of **methanedithiol** are weakly acidic. While no experimental pKa value is readily available in the literature, a predicted value for the strongest acidic proton is approximately 9.42^[2]. This acidity allows for the formation of thiolate salts upon reaction with a strong base.

Nucleophilicity

The thiolate anion, formed by deprotonation of **methanedithiol**, is a potent nucleophile. It can participate in various nucleophilic substitution and addition reactions. For instance, it is expected to react with alkyl halides to form thioethers.

Oxidation

Like other thiols, **methanedithiol** can be oxidized. Mild oxidizing agents will likely convert it to the corresponding disulfide, which in this case would likely be a polymeric material due to the geminal dithiol structure. Stronger oxidizing agents can lead to the formation of sulfonic acids.

Reaction with Aldehydes and Ketones

Geminal dithiols are known to be in equilibrium with their corresponding thioketones or thials after the elimination of hydrogen sulfide[3]. In the case of **methanedithiol**, this would be thioformaldehyde, which is unstable and tends to trimerize to 1,3,5-trithiane.

Formation of Derivatives

Methanedithiol can be derivatized at the thiol groups. For example, it reacts with benzoic anhydride to form a solid dibenzoate derivative[1].

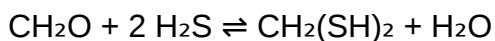
Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **methanedithiol** are scarce in the published literature. The following sections provide representative protocols based on general methods for the synthesis of gem-dithiols and the analysis of thiols.

Synthesis of Methanedithiol

A general method for the synthesis of gem-dithiols involves the reaction of an aldehyde or ketone with hydrogen sulfide under pressure[4].

Reaction:



Representative Protocol:

- Warning: This reaction should be carried out by trained personnel in a well-ventilated fume hood due to the high toxicity and flammability of hydrogen sulfide and the pungent odor of **methanedithiol**. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

- A high-pressure stainless-steel autoclave is charged with a solution of formaldehyde (1.0 equivalent) in a suitable solvent (e.g., a high-boiling point ether or hydrocarbon).
- The autoclave is sealed and purged with an inert gas, such as nitrogen or argon.
- Hydrogen sulfide gas (a molar excess, e.g., 5-10 equivalents) is introduced into the autoclave.
- The reaction mixture is heated to a specified temperature (e.g., 100-150 °C) and maintained at this temperature with stirring for several hours. The optimal temperature and pressure would need to be determined empirically.
- After the reaction is complete, the autoclave is cooled to room temperature, and the excess hydrogen sulfide is carefully vented into a scrubbing solution (e.g., a solution of sodium hypochlorite or sodium hydroxide).
- The crude reaction mixture is then subjected to purification.

Purification

Due to its relatively low boiling point, **methanedithiol** can be purified by fractional distillation^[5] ^[6]^[7]^[8].

Representative Protocol:

- The crude reaction mixture is transferred to a round-bottom flask equipped with a magnetic stirrer and a fractionating column (e.g., a Vigreux column).
- The distillation apparatus is assembled, ensuring all joints are well-sealed.
- The flask is gently heated in a heating mantle.
- The fraction that distills at the boiling point of **methanedithiol** (58 °C) is collected in a pre-weighed, cooled receiving flask.
- The purity of the collected fraction can be assessed by techniques such as gas chromatography (GC) or NMR spectroscopy.

Spectroscopic Analysis

While specific experimental spectra for **methanedithiol** are not readily available, the following describes the expected spectroscopic characteristics and general experimental conditions.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show a singlet for the two methylene protons (CH_2) and a triplet for the two thiol protons (SH), assuming coupling between the methylene and thiol protons. The chemical shifts will be influenced by the solvent. In a non-protic solvent like CDCl_3 , the thiol proton signal might be a broad singlet.
- ^{13}C NMR: The carbon-13 NMR spectrum is expected to show a single resonance for the methylene carbon.

Representative NMR Experimental Conditions:

- Instrument: A 400 MHz or 500 MHz NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl_3) or deuterated acetone ($(\text{CD}_3)_2\text{CO}$).
- Sample Preparation: A small amount of the purified **methanedithiol** is dissolved in the deuterated solvent in an NMR tube.
- Data Acquisition: Standard pulse sequences for ^1H and ^{13}C NMR are used.

3.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **methanedithiol** is expected to exhibit characteristic absorption bands for the S-H and C-H stretching vibrations.

- S-H Stretch: A weak to medium absorption band is expected in the region of 2550-2600 cm^{-1} .
- C-H Stretch: Strong absorption bands are expected in the region of 2850-3000 cm^{-1} ^{[9][10]} ^{[11][12]}.

Representative FTIR Experimental Conditions:

- Instrument: A standard FTIR spectrometer.
- Sample Preparation: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr), or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm^{-1} .

3.3.3. Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of **methanedithiol**.

- Molecular Ion: The molecular ion peak (M^+) would be expected at $\text{m/z} = 80$.
- Fragmentation: Common fragmentation pathways for thiols include the loss of the thiol group (-SH) or cleavage of the C-S bond.

Representative MS Experimental Conditions:

- Instrument: A gas chromatograph-mass spectrometer (GC-MS) or a direct-infusion mass spectrometer.
- Ionization Method: Electron ionization (EI) is a common method for volatile compounds.
- Analysis: The sample is introduced into the instrument, ionized, and the resulting fragments are separated based on their mass-to-charge ratio.

Safety and Handling

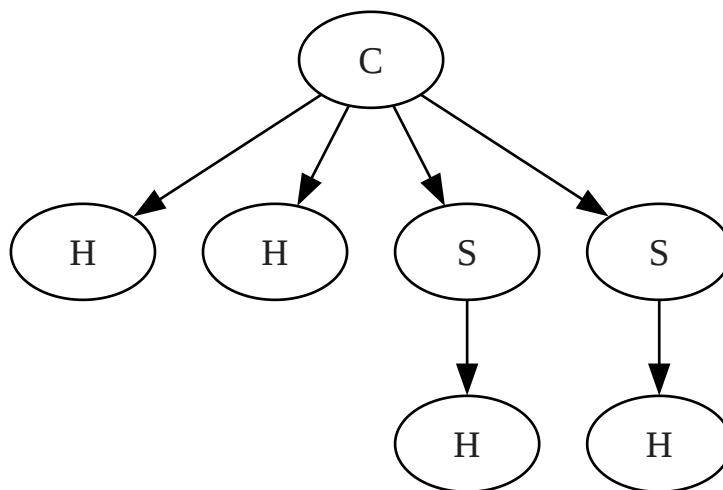
Methanedithiol is expected to be a flammable and toxic compound with a very strong and unpleasant odor. Handling should be performed with extreme caution in a well-ventilated fume hood[3][9][13][14].

- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

- Ventilation: Always handle **methanedithiol** in a high-performance chemical fume hood to avoid inhalation of its vapors.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.
- Spills: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite or sand) and place it in a sealed container for proper disposal. The area should be decontaminated with a bleach solution to oxidize the residual thiol.
- Disposal: Dispose of **methanedithiol** and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Visualizations

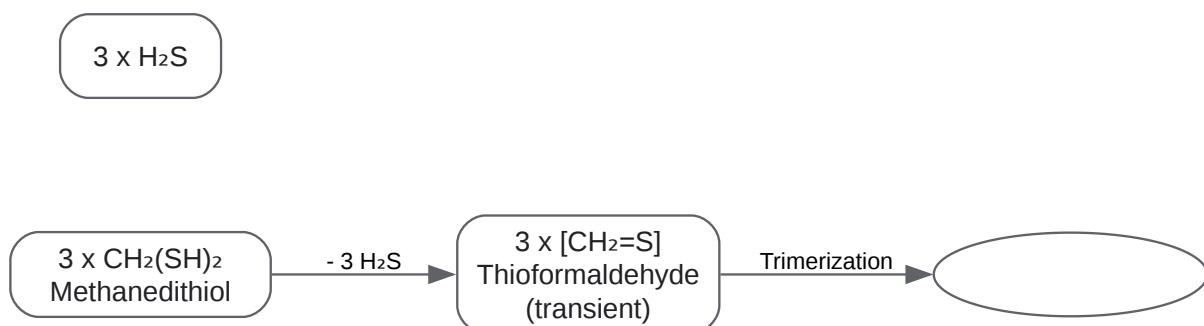
Chemical Structure



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Caption: A plausible workflow for the synthesis and purification of **methanedithiol**.

Reaction Pathway: Formation of 1,3,5-Trithiane



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Caption: A potential reaction pathway of **methanedithiol** leading to the formation of 1,3,5-trithiane.

Conclusion

Methanedithiol is a fundamental geminal dithiol with physical and chemical properties that are of interest to researchers in various fields. While detailed experimental data remains somewhat limited, this guide provides a consolidated overview of its known characteristics and offers representative protocols for its synthesis and analysis based on established chemical principles for analogous compounds. Further research is warranted to fully elucidate the experimental parameters for its synthesis, purification, and to obtain comprehensive spectroscopic and toxicological data. The information presented herein serves as a valuable resource for scientists and professionals working with or interested in the chemistry of simple organosulfur compounds.

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